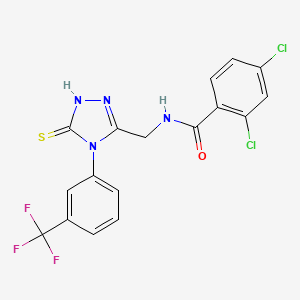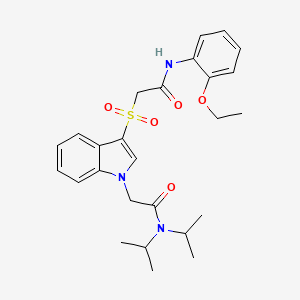![molecular formula C21H27N5O B2493656 4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415641-98-2](/img/structure/B2493656.png)
4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PP3M, and it is a heterocyclic organic compound that contains a morpholine ring, a pyridazine ring, and a phenylpropenylpiperazine moiety. PP3M has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of PP3M involves the inhibition of various enzymes, including PKC and CDK5. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and synaptic plasticity. PP3M has been shown to bind to the ATP-binding site of PKC and CDK5, thereby inhibiting their activity.
Biochemical and Physiological Effects:
PP3M has been shown to have potent biochemical and physiological effects, including the inhibition of PKC and CDK5 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neuronal development and synaptic plasticity. PP3M has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP3M has several advantages for lab experiments, including its high potency and selectivity for PKC and CDK5 inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to modulate neuronal development and synaptic plasticity. However, PP3M also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for PP3M research, including the development of more potent and selective inhibitors of PKC and CDK5, the investigation of PP3M as a potential anticancer agent in preclinical and clinical studies, and the exploration of PP3M as a potential therapeutic agent for neurodegenerative disorders. Further research is also needed to investigate the potential toxicity and pharmacokinetics of PP3M in vivo.
Métodos De Síntesis
PP3M can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of potassium carbonate, followed by the reaction with morpholine in the presence of palladium on carbon. Another method involves the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of sodium hydride, followed by the reaction with morpholine in the presence of palladium on carbon. The synthesis of PP3M has also been achieved using other methods, including the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of cesium carbonate, followed by the reaction with morpholine in the presence of palladium on carbon.
Aplicaciones Científicas De Investigación
PP3M has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PP3M has been shown to have potent inhibitory effects on various enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PP3M has also been shown to have potent antitumor activity, and it has been investigated as a potential anticancer agent.
Propiedades
IUPAC Name |
4-[6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-9H,10-18H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIHYQVLJIDLW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)
![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

